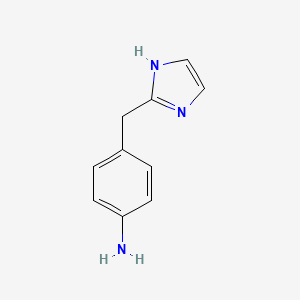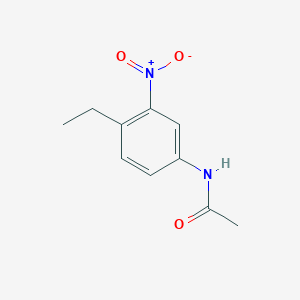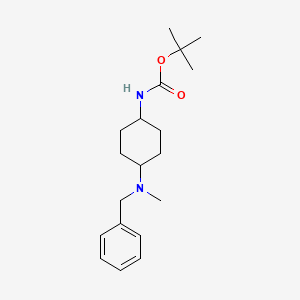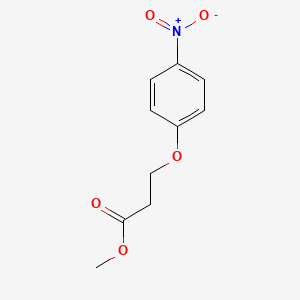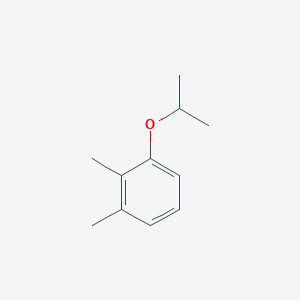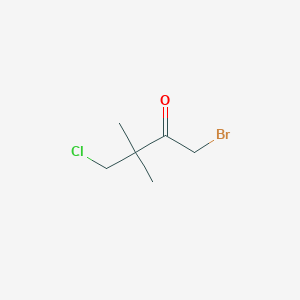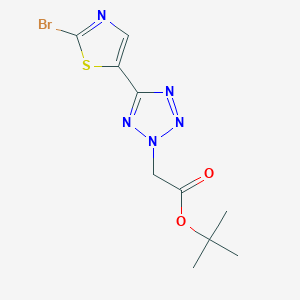
tert-butyl 2-(5-(2-bromothiazol-5-yl)-2H-tetrazol-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-(5-(2-bromothiazol-5-yl)-2H-tetrazol-2-yl)acetate is an organic compound that features a tert-butyl ester group, a bromothiazole ring, and a tetrazole moiety
Vorbereitungsmethoden
The synthesis of tert-butyl 2-(5-(2-bromothiazol-5-yl)-2H-tetrazol-2-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the bromothiazole ring: This can be achieved by reacting 2-aminothiazole with bromine in the presence of a suitable solvent.
Introduction of the tetrazole moiety: The bromothiazole intermediate is then reacted with sodium azide and a suitable catalyst to form the tetrazole ring.
Esterification: The final step involves the esterification of the tetrazole intermediate with tert-butyl bromoacetate under basic conditions to yield the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
Tert-butyl 2-(5-(2-bromothiazol-5-yl)-2H-tetrazol-2-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromothiazole ring can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used. For example, the thiazole ring can be oxidized to form sulfoxides or sulfones.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include sodium azide, bromine, tert-butyl bromoacetate, and various catalysts and solvents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-(5-(2-bromothiazol-5-yl)-2H-tetrazol-2-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of tert-butyl 2-(5-(2-bromothiazol-5-yl)-2H-tetrazol-2-yl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The bromothiazole and tetrazole moieties can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with target molecules, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 2-(5-(2-bromothiazol-5-yl)-2H-tetrazol-2-yl)acetate can be compared with other similar compounds, such as:
Tert-butyl 2-(5-(2-chlorothiazol-5-yl)-2H-tetrazol-2-yl)acetate: This compound has a chlorine atom instead of a bromine atom, which may affect its reactivity and interactions.
Tert-butyl 2-(5-(2-fluorothiazol-5-yl)-2H-tetrazol-2-yl)acetate: The presence of a fluorine atom can influence the compound’s electronic properties and reactivity.
Tert-butyl 2-(5-(2-iodothiazol-5-yl)-2H-tetrazol-2-yl)acetate: The iodine atom can impact the compound’s steric and electronic properties, affecting its reactivity and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H12BrN5O2S |
|---|---|
Molekulargewicht |
346.21 g/mol |
IUPAC-Name |
tert-butyl 2-[5-(2-bromo-1,3-thiazol-5-yl)tetrazol-2-yl]acetate |
InChI |
InChI=1S/C10H12BrN5O2S/c1-10(2,3)18-7(17)5-16-14-8(13-15-16)6-4-12-9(11)19-6/h4H,5H2,1-3H3 |
InChI-Schlüssel |
GGNCLDOFIQBDLO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CN1N=C(N=N1)C2=CN=C(S2)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3,7-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B8456282.png)
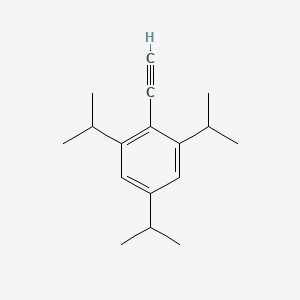
![1h-Pyrrolo[2,3-b]pyridine-5-carboxylic acid,1-[[5-(5-chloro-2-thienyl)-3-isoxazolyl]methyl]-2-[[[1-(1-methylethyl)-4-piperidinyl]amino]carbonyl]-,methyl ester](/img/structure/B8456287.png)
![[4-[(5-chloro-1H-indol-2-yl)sulfonyl]piperazin-1-yl]-(5-pyridin-4-ylpyrimidin-2-yl)methanone](/img/structure/B8456290.png)
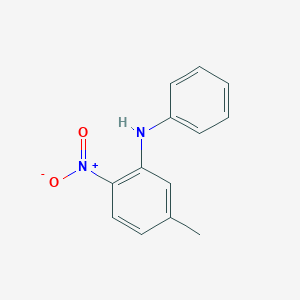
![N-[4-(Acetyloxy)-2-methylphenyl]acetamide](/img/structure/B8456305.png)
![3-(Cyclohexylmethyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8456313.png)
